Introduction: Identifying a Key Synthetic Building Block
Introduction: Identifying a Key Synthetic Building Block
An In-Depth Technical Guide to 2-(4-Nitrophenyl)butyric Acid
Prepared by: Gemini, Senior Application Scientist
2-(4-Nitrophenyl)butyric acid, a substituted aromatic carboxylic acid, is a pivotal intermediate in the landscape of pharmaceutical and fine chemical synthesis.[1][2] Its strategic importance is most notably demonstrated by its role as a precursor in the manufacturing of Indobufen, a potent anti-platelet aggregation agent.[3][4] The compound's molecular architecture, which integrates a reactive carboxylic acid moiety with an electron-withdrawing nitrophenyl group, confers a unique chemical reactivity that makes it a versatile tool for synthetic chemists.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis pathways, analytical validation, and critical applications. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number: 7463-53-8[1][2][5][6]
The following diagram illustrates the primary identification and core application of this compound.
Caption: Core Identity and Primary Applications.
Physicochemical and Structural Properties
The utility of 2-(4-Nitrophenyl)butyric acid in synthetic protocols is directly linked to its distinct physical and chemical characteristics. It typically presents as an off-white to light beige or yellow crystalline powder.[1][2] This solid-state form facilitates straightforward handling, weighing, and storage under standard laboratory conditions.[1] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Registry Number | 7463-53-8 | [2][5][6] |
| IUPAC Name | 2-(4-nitrophenyl)butanoic acid | [6][7] |
| Molecular Formula | C₁₀H₁₁NO₄ | [5][6][7] |
| Molecular Weight | 209.20 g/mol | [5][7] |
| Appearance | Off-white to light beige crystalline powder | [2][8] |
| Melting Point | 121-123 °C | [2][3][4] |
| Boiling Point | 371.2 ± 25.0 °C | [3][9] |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, acetone, chloroform.[1] | [1] |
| Stability | Generally stable under normal conditions; may degrade upon exposure to extreme heat, light, or strong acids/bases.[1] | [1] |
Core Application: Synthesis of Indobufen
The primary industrial application of 2-(4-Nitrophenyl)butyric acid is its function as the cornerstone intermediate for synthesizing Indobufen.[2][3][4] The synthesis pathway involves a multi-step process where the nitro group of the starting material is first reduced to an amine, forming 2-(4-aminophenyl)butyric acid. This is often achieved via catalytic hydrogenation. The resulting amino acid is then condensed with other reagents to construct the final isoindolinone structure of Indobufen.
The workflow below outlines a modern, high-yield approach to Indobufen synthesis starting from 2-(4-Nitrophenyl)butyric acid.
Caption: High-level workflow for Indobufen synthesis.[10]
Methodologies for Synthesis
Several synthetic routes to 2-(4-Nitrophenyl)butyric acid have been established, each with distinct advantages regarding starting material availability, reaction conditions, and safety profiles. The choice of method often depends on the scale of production and the laboratory's capabilities.
Method 1: Nitration of 2-Phenylbutyric Acid
This is a classical electrophilic aromatic substitution approach. The causality is straightforward: a potent nitrating agent is used to introduce a nitro group onto the aromatic ring of the precursor.
Protocol:
-
Cool a solution of 2-phenylbutyric acid (33.9 g) in concentrated sulfuric acid (340 ml) to -10 °C with continuous stirring.[11]
-
Prepare a nitrating mixture of 70% nitric acid (39.4 ml) and acetic acid (170 ml).[11]
-
Add the nitrating mixture dropwise to the sulfuric acid solution, ensuring the reaction temperature is maintained below 0 °C. This temperature control is critical to prevent over-nitration and side-product formation.
-
After the addition is complete, allow the mixture to warm to 20 °C over a period of 1 hour.[11]
-
Pour the reaction mixture into ice water to precipitate the crude product.[11]
-
Isolate the off-white solid via filtration, wash thoroughly with ice water, and dry.[11]
-
For purification, dissolve the crude solid in chloroform, separate any aqueous layer, and dry the chloroform layer over magnesium sulfate.[11]
-
Remove the solvent under reduced pressure and recrystallize the resulting solid from a hot toluene/hexane mixture to yield pure 2-(4-nitrophenyl)butyric acid.[11]
Method 2: Hydrolysis of Diethyl 2-ethyl-2-(4-nitrophenyl)malonate
This method builds the carbon skeleton first and then reveals the carboxylic acid functionality through hydrolysis. It is an effective route when the malonic ester precursor is readily available.
Protocol:
-
Dissolve diethyl 2-ethyl-2-(4-nitrophenyl)malonate (37.18 g, 0.12 mole) in 150 ml of ethanol.[12]
-
Add a solution of sodium hydroxide (30.41 g, 0.76 mole) in 100 ml of water. The strong base is necessary to hydrolyze both ester groups and subsequently decarboxylate the resulting malonic acid intermediate.
-
Heat the mixture under reflux for 3 hours.[12]
-
Distill off the solvent in vacuo.
-
Dissolve the residue in 200 ml of water and extract with 300 ml of ether to remove any unreacted starting material or non-acidic impurities.[12]
-
Discard the ether layer and acidify the aqueous layer with concentrated hydrochloric acid. This protonates the carboxylate salt, causing the desired product to precipitate or become extractable.
-
Extract the acidified aqueous layer again with ether.
-
Separate the ether layer, wash it with a saturated sodium chloride solution, and dry it over magnesium sulfate.[12]
-
Evaporate the ether in vacuo to yield 2-(4-nitrophenyl)-n-butyric acid.[12]
Analytical Characterization Workflow
Confirming the identity and purity of 2-(4-Nitrophenyl)butyric acid is essential for its use in regulated applications like pharmaceutical synthesis. A multi-technique approach provides a self-validating system for quality control.
Caption: A typical quality control workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight (209.20 g/mol ) and can provide fragmentation patterns to further validate the structure.[7]
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying purity, separating the main compound from any impurities or starting materials. Assays typically require a purity of ≥98%.[8]
-
Melting Point Analysis: A sharp melting point within the established range (121-123 °C) is a reliable indicator of high purity.[2][4]
Safety, Handling, and Storage
Proper handling of 2-(4-Nitrophenyl)butyric acid is crucial to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302).[7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.[13][14] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[13]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition or extreme heat.[1][8]
Conclusion
2-(4-Nitrophenyl)butyric acid (CAS 7463-53-8) is more than a simple chemical reagent; it is an enabling tool for complex molecular engineering, particularly in the pharmaceutical sector. Its well-defined physicochemical properties and predictable reactivity make it a reliable starting material. Understanding the nuances of its synthesis, handling, and analytical validation is paramount for any research or development professional aiming to leverage its synthetic potential. This guide serves as a foundational resource to support such endeavors, grounded in established protocols and safety considerations.
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